ethyl 4-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetamido)benzoate
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Overview
Description
Ethyl 4-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetamido)benzoate is a complex organic compound that features a pyrazole ring, a pyrimidine ring, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetamido)benzoate typically involves multi-step organic reactions. The starting materials often include 3,5-dimethyl-1H-pyrazole, 4,5-dimethyl-6-oxopyrimidine, and ethyl 4-aminobenzoate. The synthesis may proceed through the following steps:
Formation of the Pyrazole Ring: This can be achieved by condensing acetylacetone with hydrazine.
Formation of the Pyrimidine Ring: This involves the reaction of appropriate diketones with urea or thiourea under acidic or basic conditions.
Coupling Reactions: The pyrazole and pyrimidine intermediates are then coupled using suitable reagents and conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetamido)benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the benzoate ester or the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl 4-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetamido)benzoate has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential therapeutic effects.
Organic Synthesis: This compound can serve as an intermediate in the synthesis of more complex molecules.
Materials Science: It may be used in the development of novel materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of ethyl 4-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetamido)benzoate involves its interaction with specific molecular targets. The pyrazole and pyrimidine rings can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylpyrazole: A simpler compound with similar structural features.
4,5-Dimethyl-6-oxopyrimidine: Another related compound with a pyrimidine ring.
Uniqueness
Ethyl 4-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetamido)benzoate is unique due to its combination of pyrazole, pyrimidine, and benzoate ester moieties. This unique structure imparts specific chemical and biological properties that are not found in simpler analogs.
Properties
Molecular Formula |
C22H25N5O4 |
---|---|
Molecular Weight |
423.5 g/mol |
IUPAC Name |
ethyl 4-[[2-[2-(3,5-dimethylpyrazol-1-yl)-4,5-dimethyl-6-oxopyrimidin-1-yl]acetyl]amino]benzoate |
InChI |
InChI=1S/C22H25N5O4/c1-6-31-21(30)17-7-9-18(10-8-17)24-19(28)12-26-20(29)15(4)16(5)23-22(26)27-14(3)11-13(2)25-27/h7-11H,6,12H2,1-5H3,(H,24,28) |
InChI Key |
LYNYOEUCLVEMAE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)C(=C(N=C2N3C(=CC(=N3)C)C)C)C |
Origin of Product |
United States |
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